molecular formula C16H24ClN3O3 B1404745 tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate CAS No. 1227954-32-6

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate

Cat. No.: B1404745
CAS No.: 1227954-32-6
M. Wt: 341.83 g/mol
InChI Key: GJJZDUYXYOCQKE-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a chloropyridinyl moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Mode of Action

The diverse biological activities of compounds containing piperazine rings suggest that they interact favorably with macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

One related compound is recommended to be stored at 4°c, protected from light, and under nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate typically involves the reaction of 2-chloropyridine with piperazine in the presence of a suitable base and solventThe specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate is unique due to the presence of the chloropyridinyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific reactivity and applications .

Biological Activity

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate (referred to as Compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of Compound 1, including its mechanism of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄ClN₃O₃
  • Molecular Weight : 341.84 g/mol
  • CAS Number : 1227954-32-6

Compound 1 is believed to interact with specific neurotransmitter receptors, particularly dopamine receptors. Research indicates that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in neuroprotection and modulation of dopaminergic signaling pathways. This selectivity is crucial as it may reduce the side effects commonly associated with broader-spectrum dopamine agonists.

Biological Activity Overview

The biological activity of Compound 1 has been investigated in several studies, highlighting its potential neuroprotective effects and interactions with various biological systems.

Neuroprotective Effects

Studies have shown that compounds similar to Compound 1 exhibit neuroprotective properties, particularly against neurodegenerative conditions. For instance, research on D3 receptor agonists indicates their efficacy in protecting against MPTP-induced neurodegeneration in animal models . The neuroprotective effect is attributed to the modulation of dopaminergic pathways, which may help mitigate oxidative stress and inflammation in neuronal tissues.

In Vitro Studies

In vitro studies have demonstrated that Compound 1 can enhance cell viability in neuronal cultures exposed to toxic agents such as amyloid-beta (Aβ) peptides. This suggests a potential role in Alzheimer’s disease research, where Aβ accumulation is a hallmark of pathology .

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Agonist Study Demonstrated that D3R-preferring compounds like Compound 1 promote β-arrestin translocation and G protein activation, enhancing neuroprotection .
Neuroprotection Against Aβ In vitro testing showed that Compound 1 improves astrocyte viability when exposed to Aβ, indicating its protective role against neurotoxicity .
Structure-Activity Relationship (SAR) Investigations into SAR revealed modifications that could enhance the efficacy and selectivity of piperazine derivatives for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of Compound 1, it is beneficial to compare it with other related compounds known for their pharmacological effects.

CompoundD3R Agonist ActivityD2R Antagonist ActivityNeuroprotective Potential
Compound 1HighLowYes
Compound A (similar structure)ModerateModerateYes
Compound B (different structure)LowHighNo

Properties

IUPAC Name

tert-butyl 4-[2-(2-chloropyridin-3-yl)oxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-9-7-19(8-10-20)11-12-22-13-5-4-6-18-14(13)17/h4-6H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJZDUYXYOCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.